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Ancriviroc (formerly known as SCH-C or SCH-351125) is a small-molecule antagonist of the

C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human

Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] Developed by Schering-Plough, this

orally bioavailable compound showed promising and potent anti-HIV-1 activity in early

preclinical evaluations.[3][4] This technical guide provides an in-depth overview of the core

preclinical studies that characterized the antiviral profile of Ancriviroc, with a focus on its

mechanism of action, quantitative antiviral efficacy, and the experimental protocols employed in

its initial assessment.

Mechanism of Action: CCR5 Antagonism
Ancriviroc functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] HIV-1

entry into CD4+ T-cells is a multi-step process initiated by the binding of the viral envelope

glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding event

triggers a conformational change in gp120, exposing a binding site for a co-receptor, either

CCR5 or CXCR4. For R5-tropic HIV-1 strains, which are predominant, especially in early-stage

infection, this co-receptor is CCR5. The interaction between gp120 and CCR5 facilitates further

conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular

membranes and subsequent entry of the viral capsid into the host cell. Ancriviroc binds to a

hydrophobic pocket within the transmembrane helices of the CCR5 receptor, distinct from the

binding site of the natural chemokine ligands.[5] This binding event induces a conformational

change in the extracellular loops of CCR5, thereby preventing their recognition and binding by
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the HIV-1 gp120-CD4 complex. This blockade of the gp120-CCR5 interaction effectively inhibits

viral entry and subsequent replication.[5]
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Caption: Mechanism of HIV-1 Entry and Inhibition by Ancriviroc.

Quantitative Antiviral Activity
Ancriviroc demonstrated potent and broad-spectrum activity against various R5-tropic HIV-1

isolates in a range of in vitro assays. The following tables summarize the key quantitative data

from early preclinical studies.

Table 1: CCR5 Receptor Binding Affinity and Functional Antagonism of Ancriviroc
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Assay Type
Cell
Line/Syste
m

Ligand Parameter Value (nM) Reference

Receptor

Binding

CHO cells

expressing

human CCR5

[125I]RANTE

S
Ki 2.9 [1]

GTPγS

Binding

B550 cells

(murine pro-B

cells

expressing

human

CCR5)

MIP-1β IC50 ~16 [1]

Chemotaxis B550 cells MIP-1β IC50 < 1 [1]

Table 2: In Vitro Anti-HIV-1 Activity of Ancriviroc (SCH-C)

HIV-1
Isolate(s)

Cell Type Assay Type Parameter Value (nM) Reference

Primary R5-

tropic isolates

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

Antiviral

Assay
IC50 0.4 - 9 [1][6]

R5-tropic

clinical

isolates

PBMCs
Antiviral

Assay
IC50 1.0 - 30.9 [4][7]

HIV-1JR-FL PBMCs
Antiviral

Assay
IC50 6.1 [5]

HIV-1JR-FL
U87-CD4

cells

Single-cycle

Entry Assay
IC50 13.4 [5]
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are the protocols for the key experiments used to evaluate Ancriviroc's antiviral activity.

CCR5 Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled natural ligand

for binding to the CCR5 receptor.

Protocol:

Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably

expressing human CCR5 are prepared.

Binding Reaction: The cell membranes are incubated in a binding buffer containing a fixed

concentration of [125I]-labeled RANTES (a natural CCR5 ligand) and varying concentrations

of Ancriviroc.

Incubation: The reaction mixture is incubated to allow for competitive binding to reach

equilibrium.

Separation: The membrane-bound radioactivity is separated from the unbound radioligand

by rapid filtration through a glass fiber filter.

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

Data Analysis: The concentration of Ancriviroc that inhibits 50% of the specific binding of

[125I]RANTES is determined and used to calculate the inhibitory constant (Ki).

Antiviral Activity Assay in Peripheral Blood Mononuclear
Cells (PBMCs)
This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human

immune cells.
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Isolate PBMCs from healthy donor blood

Stimulate PBMCs with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

Infect stimulated PBMCs with R5-tropic HIV-1 isolate

Add serial dilutions of Ancriviroc

Incubate for 7 days at 37°C

Harvest cell culture supernatant

Measure HIV-1 p24 antigen levels by ELISA

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for the PBMC-based antiviral activity assay.

Protocol:
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PBMC Isolation and Stimulation: PBMCs are isolated from the blood of healthy, HIV-negative

donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with

phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to promote T-cell activation

and proliferation, making them susceptible to HIV-1 infection.

Infection and Treatment: The stimulated PBMCs are infected with a standardized amount of

an R5-tropic HIV-1 isolate. Simultaneously, serial dilutions of Ancriviroc are added to the

cell cultures.

Incubation: The infected and treated cells are incubated for 7 days at 37°C in a humidified

atmosphere with 5% CO2.

Endpoint Measurement: After the incubation period, the cell culture supernatant is harvested.

The level of HIV-1 replication is quantified by measuring the concentration of the viral p24

capsid protein using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The p24 antigen concentrations are plotted against the corresponding

Ancriviroc concentrations. The 50% inhibitory concentration (IC50), which is the

concentration of the drug required to inhibit viral replication by 50%, is calculated from the

dose-response curve.

Calcium Flux Assay
This functional assay determines whether a compound acts as an agonist or an antagonist of

the CCR5 receptor by measuring intracellular calcium mobilization upon chemokine stimulation.

Protocol:

Cell Preparation: U-87 astroglioma cells stably co-expressing CD4 and CCR5 are loaded

with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Compound Addition: The cells are placed in a fluorometer, and varying concentrations of

Ancriviroc are added. The fluorescence is monitored to detect any agonist activity (i.e., an

increase in intracellular calcium).

Chemokine Stimulation: After a short incubation with Ancriviroc, a CCR5 agonist like

RANTES is added to the cells.
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Fluorescence Measurement: The change in intracellular calcium concentration is measured

by monitoring the ratio of fluorescence intensities at two different excitation wavelengths.

Data Analysis: The ability of Ancriviroc to inhibit the RANTES-induced calcium flux is

quantified, and the IC50 value for this inhibition is determined.

Conclusion
The early preclinical studies of Ancriviroc (SCH-C) robustly established its profile as a potent

and specific CCR5 antagonist with significant in vitro activity against R5-tropic HIV-1. The data

generated from receptor binding assays, functional antagonism assays, and antiviral assays in

primary human cells provided a strong foundation for its initial clinical development. Although

its development was ultimately halted, the preclinical evaluation of Ancriviroc contributed

valuable insights into the therapeutic potential of CCR5 antagonism as a strategy for combating

HIV-1 infection. The detailed experimental protocols and quantitative data from these

foundational studies remain a valuable reference for researchers in the field of antiviral drug

discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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